1-Decyne

Description

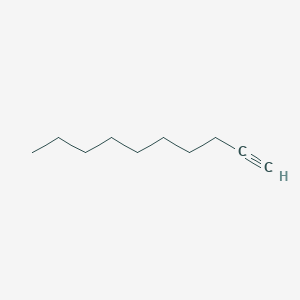

Structure

3D Structure

Properties

IUPAC Name |

dec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h1H,4-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLHQJIJCRNRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870766 | |

| Record name | 1-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Decyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

764-93-2, 27381-15-3 | |

| Record name | 1-Decyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027381153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dec-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULR28GD98Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Decyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decyne (C₁₀H₁₈) is a terminal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond at the end of the carbon chain. This structural feature imparts significant reactivity, making 1-decyne a versatile building block in organic synthesis. Its utility is particularly notable in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of 1-decyne, including detailed experimental protocols and visualizations to support its application in research and development.

Physical Properties of 1-Decyne

1-Decyne is a clear, colorless liquid under standard conditions.[1][2] Its key physical properties are summarized in the table below, providing essential data for its handling, storage, and use in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈ | [3] |

| Molecular Weight | 138.25 g/mol | [1][2] |

| Melting Point | -44 °C | [1][4][5][6] |

| Boiling Point | 174 °C | [1][4][5][6] |

| Density | 0.766 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.427 | [5][7] |

| Vapor Pressure | 0.23 kPa at 25 °C | [1] |

| Flash Point | 48 °C (closed cup) | [5][8] |

| Solubility | Insoluble in water | [6][9] |

| Appearance | Clear, colorless liquid | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-decyne. Key spectral data are available from various sources.

-

¹H NMR Spectrum: The proton nuclear magnetic resonance spectrum of 1-decyne provides information about the hydrogen atoms in the molecule.[10]

-

¹³C NMR Spectrum: The carbon-13 nuclear magnetic resonance spectrum reveals the different carbon environments within the 1-decyne structure.

-

Infrared (IR) Spectrum: The IR spectrum of 1-decyne shows characteristic absorption bands corresponding to its functional groups, notably the terminal alkyne C≡C and ≡C-H stretches.[8][11]

-

Mass Spectrum (MS): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[12]

Chemical Properties and Reactions

The chemical reactivity of 1-decyne is dominated by its terminal alkyne functionality. This allows it to participate in a variety of important synthetic transformations, including carbon-carbon bond-forming reactions.[13]

Caption: Key chemical reactions involving 1-decyne.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[14][15]

Suzuki-Miyaura Coupling

While typically a coupling between an organoboron compound and an organohalide, variations of the Suzuki-Miyaura reaction can involve alkynes.[16][17][18][19][20] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating biaryl compounds.

Azide-Alkyne Cycloaddition (Click Chemistry)

1-Decyne is a suitable substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."[21][22][23][24][25] This reaction provides a highly efficient and specific method for forming 1,4-disubstituted 1,2,3-triazoles.

Hydrosilylation

Hydrosilylation of 1-decyne involves the addition of a silicon-hydride bond across the carbon-carbon triple bond, typically catalyzed by platinum or other transition metal complexes.[26][27][28][29][30] This reaction is a key method for the synthesis of vinylsilanes.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical properties and for performing representative chemical reactions with 1-decyne.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample like 1-decyne.[31]

Apparatus:

-

Small test tube

-

Thermometer

-

Heating block or oil bath

-

Magnetic stirrer and stir bar

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of 1-decyne into a small test tube containing a magnetic stir bar.[31]

-

Clamp the test tube in a heating block or oil bath situated on a magnetic stirrer.

-

Position a thermometer so that the bulb is about 1 cm above the surface of the liquid.[31]

-

Begin gentle stirring and heating of the sample.

-

Observe the formation of a reflux ring (where the vapor condenses and runs back down the sides of the test tube).[31]

-

Adjust the thermometer so that the bulb is level with this reflux ring.

-

The stable temperature reading on the thermometer at which the liquid is gently refluxing is the observed boiling point.[31]

Caption: Workflow for boiling point determination.

Determination of Refractive Index

The refractive index of a liquid can be measured using various instruments, with an Abbe refractometer being a common choice.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Ethanol and lens paper

Procedure:

-

Ensure the refractometer is clean and calibrated.

-

Set the circulating water bath to the desired temperature (e.g., 20 °C).

-

Using a clean dropper, place a few drops of 1-decyne onto the prism of the refractometer.

-

Close the prism and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Read the refractive index from the instrument's scale.

-

Clean the prism thoroughly with ethanol and lens paper after the measurement.

General Protocol for a Sonogashira Coupling Reaction

This protocol describes a typical procedure for the coupling of 1-decyne with an aryl halide.

Materials:

-

1-Decyne

-

Aryl halide (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous, degassed solvent (e.g., THF or toluene)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and a magnetic stir bar.

-

Add the anhydrous, degassed solvent, followed by the amine base.

-

Add the aryl halide to the reaction mixture.

-

Finally, add 1-decyne to the flask.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction and perform an appropriate workup, typically involving filtration through celite, extraction, and purification by column chromatography.

Caption: Experimental workflow for a Sonogashira coupling reaction.

Conclusion

1-Decyne is a valuable terminal alkyne with well-defined physical properties and a rich chemical reactivity profile. Its participation in fundamental synthetic transformations such as Sonogashira couplings, Suzuki-Miyaura reactions, click chemistry, and hydrosilylation makes it an important tool for the synthesis of novel compounds in drug discovery and materials science. The detailed information and protocols provided in this guide are intended to facilitate the effective use of 1-decyne in a research and development setting.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. Video: Boiling Points - Procedure [jove.com]

- 3. scribd.com [scribd.com]

- 4. phillysim.org [phillysim.org]

- 5. schoolphysics.co.uk [schoolphysics.co.uk]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. 1-Decyne(764-93-2) IR Spectrum [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-Decyne(764-93-2) 1H NMR spectrum [chemicalbook.com]

- 11. 1-Decyne [webbook.nist.gov]

- 12. 1-Decyne [webbook.nist.gov]

- 13. 1-Decyne - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Yoneda Labs [yonedalabs.com]

- 19. rose-hulman.edu [rose-hulman.edu]

- 20. youtube.com [youtube.com]

- 21. Click Chemistry [organic-chemistry.org]

- 22. confluore.com [confluore.com]

- 23. interchim.fr [interchim.fr]

- 24. vectorlabs.com [vectorlabs.com]

- 25. broadpharm.com [broadpharm.com]

- 26. researchgate.net [researchgate.net]

- 27. Verification Required - Princeton University Library [oar.princeton.edu]

- 28. Hydrosilylation Catalyst [sigmaaldrich.com]

- 29. The initiation mechanisms for surface hydrosilylation with 1-alkenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 30. ris.utwente.nl [ris.utwente.nl]

- 31. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to the Synthesis and Purification of 1-Decyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal methods for the synthesis and purification of 1-decyne, a terminal alkyne of significant interest in organic synthesis and as a building block in the development of novel chemical entities. This document details established synthetic routes, including the alkylation of acetylene, dehydrohalogenation of dihalodecanes, and one-carbon homologation of decanal. Furthermore, it provides in-depth protocols for the purification of 1-decyne, focusing on fractional distillation and flash column chromatography. Quantitative data from the literature is summarized to allow for a comparative assessment of the different methodologies. Detailed experimental procedures and logical workflows are presented to aid in the practical application of these techniques in a laboratory setting.

Introduction

1-Decyne (C₁₀H₁₈) is a terminal alkyne that serves as a versatile intermediate in a variety of chemical transformations. Its linear structure and reactive carbon-carbon triple bond at the terminus make it a valuable synthon for the introduction of a ten-carbon chain in the synthesis of more complex molecules. In the context of drug development and materials science, 1-decyne and its derivatives are utilized in coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, and in the construction of intricate molecular architectures.[1] Given its utility, the efficient and high-purity synthesis of 1-decyne is of paramount importance. This guide aims to provide researchers and professionals with a detailed understanding of the primary methods for its preparation and subsequent purification.

Synthesis of 1-Decyne

Several synthetic strategies can be employed for the preparation of 1-decyne. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The three main routes discussed herein are:

-

Alkylation of Acetylene with 1-Bromooctane: A direct approach involving the formation of an acetylide anion followed by its reaction with an eight-carbon electrophile.

-

Dehydrohalogenation of a Dihalodecane: A classic elimination reaction to form the alkyne from a saturated precursor.

-

One-Carbon Homologation of Decanal: The conversion of a ten-carbon aldehyde to the corresponding terminal alkyne using established organophosphorus chemistry.

The following sections provide a detailed examination of each of these synthetic pathways.

Alkylation of Acetylene with 1-Bromooctane

This method involves the deprotonation of acetylene to form a nucleophilic acetylide, which then undergoes a substitution reaction with 1-bromooctane. Common bases for the deprotonation of acetylene include sodium amide (NaNH₂) or organolithium reagents. A convenient and commercially available source of the acetylide anion is lithium acetylide complexed with ethylenediamine.[2]

Experimental Protocol: Synthesis of 1-Decyne from 1-Bromooctane and Lithium Acetylide•EDA Complex [2]

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with lithium acetylide ethylenediamine complex (1.05 equivalents) and anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Alkyl Halide: The flask is cooled in an ice bath, and 1-bromooctane (1.0 equivalent) is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up: The reaction is quenched by the slow addition of cold water. The mixture is then transferred to a separatory funnel and extracted with diethyl ether or pentane (3 x volume of aqueous layer).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 1-decyne is then purified by fractional distillation.

Dehydrohalogenation of Dihalodecanes

This method involves the double elimination of hydrogen halides from a vicinal or geminal dihalodecane using a strong base. A common precursor is 1,2-dibromodecane, which can be synthesized from 1-decene by reaction with bromine. Strong bases such as sodium amide in liquid ammonia are typically required for the second elimination step.[3]

Experimental Protocol: Synthesis of 1-Decyne via Dehydrohalogenation [3][4]

This protocol is adapted from the synthesis of a similar alkyne.

Part 1: Synthesis of 1,2-Dibromodecane from 1-Decene

-

Reaction Setup: A solution of 1-decene (1.0 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Bromination: A solution of bromine (1.0 equivalent) in the same solvent is added dropwise to the cooled solution of 1-decene with stirring. The disappearance of the bromine color indicates the completion of the reaction.

-

Work-up: The reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine, followed by water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1,2-dibromodecane, which can often be used in the next step without further purification.

Part 2: Dehydrohalogenation of 1,2-Dibromodecane

-

Reaction Setup: A solution of 1,2-dibromodecane (1.0 equivalent) in an appropriate solvent (e.g., mineral oil or an inert high-boiling solvent) is prepared in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel.

-

Base Addition: Sodium amide (NaNH₂) (at least 2.0 equivalents, often in excess) is added portion-wise or as a slurry in the reaction solvent.

-

Reaction: The mixture is heated to a temperature sufficient to effect the double elimination (typically >150 °C). The reaction progress can be monitored by TLC or GC analysis.

-

Work-up: After cooling, the reaction is carefully quenched with water or an aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with a low-boiling hydrocarbon solvent (e.g., pentane or hexane).

-

Purification: The combined organic extracts are washed with water and brine, dried, and the solvent is removed. The resulting crude 1-decyne is purified by distillation.

One-Carbon Homologation of Decanal

This approach involves the conversion of decanal, a ten-carbon aldehyde, into 1-decyne, a ten-carbon alkyne with one additional degree of unsaturation. Two prominent methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

2.3.1. Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process that first converts an aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base (typically an alkyllithium reagent) to afford the terminal alkyne.[5][6]

References

- 1. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 6. Corey-Fuchs Reaction [organic-chemistry.org]

An In-depth Technical Guide to 1-Decyne: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decyne, a terminal alkyne with the chemical formula C₁₀H₁₈, is a valuable building block in organic synthesis. Its linear carbon chain and reactive terminal triple bond make it a versatile substrate for a variety of chemical transformations, including carbon-carbon bond formation and functional group interconversion. This guide provides a comprehensive overview of 1-decyne, including its chemical and physical properties, spectroscopic data, detailed experimental protocols for its synthesis and key reactions, and visualizations of experimental workflows.

Core Data

CAS Number: 764-93-2

Molecular Structure: 1-Decyne possesses a ten-carbon aliphatic chain with a triple bond located at the first carbon position (C-1). Its structure is represented as CH₃(CH₂)₇C≡CH.

Physicochemical Properties

The key physical and chemical properties of 1-decyne are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ | [1][2] |

| Molecular Weight | 138.25 g/mol | [3] |

| Melting Point | -44 °C | [4] |

| Boiling Point | 174 °C | [4] |

| Density | 0.766 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.427 | [4] |

| Solubility | Not miscible in water | [4] |

| Flash Point | 122 °F (50 °C) | [4] |

| Stability | Stable, flammable, incompatible with strong oxidizing agents | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-decyne. The following table summarizes its key spectral features.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the terminal alkyne proton (≡C-H), the propargylic protons (-C≡C-CH₂-), and the aliphatic chain protons. |

| ¹³C NMR | Resonances for the two sp-hybridized carbons of the alkyne and the eight sp³-hybridized carbons of the octyl chain. |

| Infrared (IR) | Characteristic absorption bands for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2100 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of 1-decyne, along with characteristic fragmentation patterns. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1-decyne and several of its important chemical transformations.

Synthesis of 1-Decyne from 1-Bromooctane and Sodium Acetylide

This protocol describes the synthesis of 1-decyne via the alkylation of sodium acetylide with 1-bromooctane, a standard method for preparing terminal alkynes.

Reaction: CH₃(CH₂)₇Br + NaC≡CH → CH₃(CH₂)₇C≡CH + NaBr

Materials:

-

1-Bromooctane

-

Sodium acetylide

-

Liquid ammonia (solvent)

-

Ammonium chloride (for quenching)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet, condense liquid ammonia.

-

Carefully add sodium acetylide to the liquid ammonia with stirring.

-

Slowly add a solution of 1-bromooctane in diethyl ether to the sodium acetylide suspension.

-

Allow the reaction to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cautiously quench the reaction by the slow addition of solid ammonium chloride.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

To the remaining residue, add water and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude 1-decyne.

-

Purify the crude product by distillation to yield pure 1-decyne.

Caption: Synthesis of 1-Decyne Workflow

Sonogashira Coupling of 1-Decyne with Iodobenzene

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5]

Reaction: CH₃(CH₂)₇C≡CH + C₆H₅I + Pd(PPh₃)₄ + CuI + Et₃N → CH₃(CH₂)₇C≡CC₆H₅

Materials:

-

1-Decyne

-

Iodobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) (solvent and base)

-

Toluene (co-solvent, optional)

-

Saturated aqueous ammonium chloride (for workup)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄ and CuI.

-

Add degassed triethylamine and toluene (if used).

-

Add 1-decyne and iodobenzene to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Sonogashira Coupling Workflow

Hydroboration-Oxidation of 1-Decyne

Hydroboration-oxidation is a two-step reaction that converts an alkyne to a carbonyl compound. For a terminal alkyne like 1-decyne, this reaction yields an aldehyde.[1][6]

Reaction:

-

CH₃(CH₂)₇C≡CH + BH₃·THF → (CH₃(CH₂)₇CH=CH)₃B

-

(CH₃(CH₂)₇CH=CH)₃B + H₂O₂ + NaOH → 3 CH₃(CH₂)₈CHO

Materials:

-

1-Decyne

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Diethyl ether

-

Saturated aqueous sodium bisulfite (for quenching excess peroxide)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere, dissolve 1-decyne in anhydrous THF.

-

Cool the solution in an ice bath and slowly add BH₃·THF solution dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Cool the reaction mixture again in an ice bath and slowly add aqueous NaOH, followed by the careful, dropwise addition of 30% H₂O₂.

-

Stir the mixture at room temperature for a few hours.

-

Quench any remaining peroxide by adding saturated aqueous sodium bisulfite.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting decanal by distillation or column chromatography.

Caption: Hydroboration-Oxidation Workflow

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry" due to its high efficiency and reliability.[7][8]

Reaction: CH₃(CH₂)₇C≡CH + C₆H₅CH₂N₃ + Cu(I) catalyst → 1-benzyl-4-octyl-1H-1,2,3-triazole

Materials:

-

1-Decyne

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/water (solvent mixture)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flask, dissolve 1-decyne and benzyl azide in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

-

Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

-

Dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting triazole by column chromatography or recrystallization.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. broadpharm.com [broadpharm.com]

Navigating the Solution: A Technical Guide to the Solubility of 1-Decyne in Common Organic Solvents

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 1-decyne. Due to a notable absence of publicly available quantitative data, this document focuses on the foundational principles of 1-decyne's solubility and furnishes a detailed experimental protocol for its precise determination.

Understanding the Solubility of 1-Decyne

Quantitative Solubility Data for 1-Decyne

As a result of the current gap in readily accessible quantitative solubility data for 1-decyne in common organic solvents, the following table is provided as a template for researchers to populate with their own experimentally determined values. It is recommended to measure solubility at various temperatures to understand its temperature dependence.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Hexane | C₆H₁₄ | 0.1 | ||||

| Toluene | C₇H₈ | 2.4 | ||||

| Diethyl Ether | (C₂H₅)₂O | 2.8 | ||||

| Chloroform | CHCl₃ | 4.1 | ||||

| Acetone | (CH₃)₂CO | 5.1 | ||||

| Ethanol | C₂H₅OH | 5.2 | ||||

| Methanol | CH₃OH | 6.6 |

Experimental Protocol for Determining the Solubility of 1-Decyne

The following protocol outlines a reliable method for the quantitative determination of 1-decyne solubility in various organic solvents. This method is adapted from established "shake-flask" techniques.[8][9][10]

3.1. Materials

-

1-Decyne (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Calibrated positive displacement micropipettes

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or water bath

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and syringes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-decyne to a known volume of the selected solvent in a glass vial. The presence of a distinct, undissolved phase of 1-decyne should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 12 hours to allow for complete phase separation.

-

-

Sampling and Analysis:

-

Carefully extract a known volume of the clear, supernatant (solvent phase) using a calibrated micropipette. Be cautious not to disturb the undissolved 1-decyne layer.

-

Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of 1-decyne.

-

-

Data Calculation:

-

Calculate the concentration of 1-decyne in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in grams per 100 mL and moles per liter.

-

3.3. Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of 1-decyne solubility.

Caption: Experimental workflow for determining 1-decyne solubility.

Conclusion

While a comprehensive quantitative dataset for the solubility of 1-decyne in common organic solvents is not currently available in the public domain, this guide provides the theoretical framework and a detailed experimental protocol to empower researchers to generate this critical data. The provided table template and workflow visualization are intended to facilitate systematic and reproducible solubility studies, which are essential for the effective application of 1-decyne in various scientific and industrial endeavors.

References

- 1. 1-Decyne - Wikipedia [en.wikipedia.org]

- 2. 1-Decyne | C10H18 | CID 12997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 764-93-2 CAS MSDS (1-Decyne) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-Decyne | 764-93-2 [chemicalbook.com]

- 7. 1-Decyne CAS#: 764-93-2 [m.chemicalbook.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Decyne

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal decomposition of 1-decyne is limited in publicly available scientific literature. This guide synthesizes information on its known physical properties, along with experimental and computational data from analogous C10 hydrocarbons (n-decane and 1-decene) and general principles of hydrocarbon pyrolysis to provide a comprehensive overview of its expected thermal behavior.

Introduction

1-Decyne (C₁₀H₁₈) is a terminal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond at the end of the carbon chain. Its chemical reactivity is largely dictated by this functional group, making it a valuable building block in organic synthesis. Understanding the thermal stability and decomposition pathways of 1-decyne is crucial for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This guide provides a detailed examination of the thermal properties of 1-decyne, drawing upon data from related compounds to predict its decomposition behavior.

Physicochemical Properties of 1-Decyne

A summary of the key physical and chemical properties of 1-decyne is presented in Table 1. These properties are essential for understanding its behavior under different process conditions.

| Property | Value |

| Chemical Formula | C₁₀H₁₈ |

| Molar Mass | 138.25 g/mol |

| Appearance | Colorless liquid |

| Density | 0.767 g/cm³ at 25°C |

| Melting Point | -44 °C |

| Boiling Point | 174 °C |

| Flash Point | 48 °C |

| Autoignition Temperature | Not available |

Table 1: Physicochemical Properties of 1-Decyne.

Thermal Stability and Decomposition of 1-Decyne

3.1. Comparative Analysis with n-Decane and 1-Decene

Studies on the pyrolysis of n-decane show that its decomposition typically begins at temperatures above 500°C, with significant cracking occurring at higher temperatures.[1] For instance, pyrolysis experiments of n-decane in a flow tube reactor have been studied at pressures of 30 and 760 Torr, with decomposition initiated by nitropropane.[2][3] A detailed kinetic model for n-decane pyrolysis, consisting of 1769 reactions and 278 species, has been developed and validated against experimental data.[2][3] The major products of n-decane pyrolysis include smaller alkanes and alkenes such as ethene and propene.[4]

The thermal cracking of 1-decene has been investigated over H-ZSM-5 zeolite and quartz sand. Significant thermal cracking of 1-decene over quartz sand is observed to begin above 600°C.[1] The primary products of 1-decene cracking are light olefins like ethylene and propylene.[1]

Based on these analogs, it is reasonable to predict that the thermal decomposition of 1-decyne will also commence at elevated temperatures, likely in the range of 400-600°C, and will proceed via radical mechanisms to yield a complex mixture of smaller hydrocarbon products. The presence of the triple bond in 1-decyne may influence its decomposition onset and product distribution compared to its alkane and alkene counterparts.

3.2. Proposed Decomposition Pathways

The thermal decomposition of hydrocarbons like 1-decyne is expected to proceed through a free-radical chain reaction mechanism involving initiation, propagation, and termination steps.

-

Initiation: The process begins with the homolytic cleavage of a C-C or C-H bond, which requires a significant energy input. The C-C bonds, being weaker than the C-H bonds, are more likely to break first.

-

Propagation: The initial radicals can then undergo a series of reactions, including hydrogen abstraction and β-scission, to form a variety of smaller radical and stable molecular species.

-

Termination: The reaction ceases when radicals combine to form stable, non-radical products.

A generalized schematic for the initiation of 1-decyne decomposition is presented below.

Caption: Proposed initiation pathways for the thermal decomposition of 1-decyne.

3.3. Expected Decomposition Products

Based on the pyrolysis studies of n-decane and 1-decene, the thermal decomposition of 1-decyne is anticipated to produce a complex mixture of smaller hydrocarbons. The primary products are likely to include:

-

Light Alkenes: Ethylene, propylene, butene isomers.

-

Light Alkanes: Methane, ethane, propane.

-

Alkynes: Acetylene, propyne.

-

Dienes: Butadiene.

-

Hydrogen gas.

The relative abundance of these products will depend on the specific reaction conditions, such as temperature, pressure, and residence time.

Experimental Protocols for Studying Thermal Decomposition

A general experimental workflow for investigating the thermal decomposition of 1-decyne would involve a high-temperature reactor coupled with advanced analytical techniques for product identification and quantification.

References

- 1. Reaction Pathway of 1-Decene Cracking to Produce Light Olefins over H-ZSM-5 at Ultrahigh Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and Modeling Investigation on the Pyrolysis of n-Decane Initiated by Nitropropane. Part I: 1-Nitropropane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. osti.gov [osti.gov]

Commercial Availability and Synthetic Applications of 1-Decyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 1-Decyne, a terminal alkyne crucial for various synthetic applications in research and drug development. The guide details its suppliers, physical and chemical properties, and provides established experimental protocols for its use in key organic reactions.

Commercial Availability and Suppliers

1-Decyne is readily available from a multitude of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered at purities of 98% or higher. Below is a summary of prominent suppliers and their standard offerings.

Table 1: Major Commercial Suppliers of 1-Decyne

| Supplier | Purity | Available Quantities |

| Thermo Scientific Chemicals (Alfa Aesar / Acros Organics) | ≥97.5%, 98% | 5 g, 25 g, 100 g, 100 mL[1][2][3][4][5] |

| Sigma-Aldrich (Merck) | 98% | 5 g, 25 g[6][7] |

| GFS Chemicals | 98% | 25 g[8] |

| TCI America | >95.0% (GC) | 5 mL, 25 mL[9][10][11][12][13] |

| Spectrum Chemical | Not specified | 5 mL, 25 mL[9] |

| Santa Cruz Biotechnology | Not specified | Contact for availability[14] |

| Pharmaffiliates | Not specified | Contact for availability[15] |

| Jaydev Chemical Industries | 90.0% minimum (GC) | Bulk quantities[16] |

| BOC Sciences | Not specified | Contact for availability[17] |

Physical and Chemical Properties

A comprehensive understanding of 1-Decyne's properties is essential for its safe handling, storage, and application in experimental work.

Table 2: Physicochemical Properties of 1-Decyne

| Property | Value | Source |

| CAS Number | 764-93-2 | [6][8][9][10][14][16] |

| Molecular Formula | C₁₀H₁₈ | [2][8][9][14][18] |

| Molecular Weight | 138.25 g/mol | [6][8][14][18] |

| Appearance | Clear, colorless to pale yellow liquid | [2][3][16] |

| Melting Point | -44 °C | [1][6] |

| Boiling Point | 174 °C | [1][6][8] |

| Density | 0.766 - 0.767 g/mL at 25 °C | [1][6][8] |

| Refractive Index (n20/D) | ~1.427 | [2][6][7] |

| Solubility | Not miscible in water | [1] |

| Flash Point | 48 °C (118.4 °F) - closed cup | [6] |

Experimental Protocols

1-Decyne is a versatile building block in organic synthesis, most notably in cross-coupling and cycloaddition reactions.[1] Detailed below are representative protocols for its application in Sonogashira coupling and a general copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Coupling of 1-Decyne with an Aryl Halide

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10]

Objective: To synthesize a substituted arylalkyne via a palladium-copper co-catalyzed cross-coupling reaction.

Materials:

-

Aryl iodide (e.g., iodobenzene)

-

1-Decyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Flush the flask with an inert gas for 10-15 minutes.

-

Under the inert atmosphere, add the anhydrous solvent (10 mL) and triethylamine (2.0 mmol).

-

Add 1-Decyne (1.2 mmol) to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired arylalkyne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Decyne

This protocol outlines a general procedure for the synthesis of a 1,2,3-triazole from 1-Decyne and an organic azide, a reaction widely used in bioconjugation, drug discovery, and materials science.[3][4][18]

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole.

Materials:

-

Organic azide (e.g., benzyl azide)

-

1-Decyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., t-butanol/water (1:1) or DMSO/water)

Procedure:

-

In a vial, dissolve the organic azide (1.0 mmol) and 1-Decyne (1.0 mmol) in the chosen solvent system (10 mL).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 M).

-

Prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 M).

-

To the solution of the azide and alkyne, add the sodium ascorbate solution (1.0 mL, 0.2 mmol, 20 mol%).

-

Add the copper(II) sulfate solution (0.5 mL, 0.05 mmol, 5 mol%).

-

Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

-

Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting triazole by column chromatography or recrystallization.

Safety and Handling

1-Decyne is a flammable liquid and vapor.[6][18] It can cause skin and eye irritation.[18] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from oxidizing agents and sources of ignition.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[8]

References

- 1. 1-Decyne - Wikipedia [en.wikipedia.org]

- 2. 1-Decyne, Octylacetylene, Dec-1-yne, Decyne, 764-93-2, Decyn, C10H18O, Mumbai, India [jaydevchemicals.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. Synthesis and Catalytic Applications of Ruthenium(0) Nanoparticles in Click Chemistry -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 8. Continuous synthesis of ruthenium nanoparticles with tuneable sizes using ruthenium nitrosyl nitrate precursor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 1-Decyne | C10H18 | CID 12997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Synthesis of hollow mesoporous ruthenium nanoparticles: evaluation of physico-chemical properties and toxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. confluore.com.cn [confluore.com.cn]

- 17. Continuous-flow Synthesis of Ruthenium Nanoparticles using a Microreactor for the Selective Hydrogenation Reaction [ouci.dntb.gov.ua]

- 18. Sonogashira Coupling [organic-chemistry.org]

Safety and Handling Precautions for 1-Decyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Decyne (CAS 764-93-2), a terminal alkyne commonly used in organic synthesis. Due to its flammable nature and potential health hazards, strict adherence to safety protocols is imperative when working with this chemical in a laboratory setting.

Hazard Identification and Classification

1-Decyne is classified as a flammable liquid and is associated with several health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Hazard Statement |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor[1] |

| Skin corrosion/irritation | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | H318: Causes serious eye damage[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation[1] |

| Aspiration Hazard | H304: May be fatal if swallowed and enters airways |

The following diagram illustrates the primary hazards associated with 1-Decyne and the corresponding personal protective equipment (PPE) required.

Caption: Hazard identification and corresponding required personal protective equipment for 1-Decyne.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-Decyne is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₁₈[2] |

| Molecular Weight | 138.25 g/mol |

| Appearance | Clear, colorless to light yellow liquid[3][4] |

| Odor | Odorless[4] |

| Melting Point | -44 °C / -47.2 °F[3][4][5] |

| Boiling Point | 174 °C / 345.2 °F[3][4][6] |

| Density | 0.766 g/mL at 25 °C[3][5] |

| Flash Point | 48 °C / 118.4 °F (closed cup)[4] |

| Refractive Index | n20/D 1.427[3][5] |

| Solubility in Water | Not miscible[3] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure safety.

Handling:

-

Always work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[2][4]

-

Ground and bond containers when transferring material to prevent static discharge.[2][4]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe vapor or mist.[4]

-

Empty containers may retain product residue and can be hazardous.[2]

Storage:

-

Keep in a flammables area, and consider refrigeration.[2]

-

Store away from incompatible substances, such as strong oxidizing agents.[3][4]

-

Store locked up.[4]

The following diagram outlines the logical workflow for the safe handling and storage of 1-Decyne.

Caption: A workflow for the safe handling and storage of 1-Decyne in a laboratory setting.

Experimental Protocols: Emergency Procedures

In the event of an emergency, follow these established protocols.

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] Do not use mouth-to-mouth resuscitation.[2]

-

Skin Contact: Remove contaminated clothing and shoes immediately.[4] Flush the skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2][4]

-

Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for small fires.[2] For large fires, use water spray, fog, or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[2]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Containers may explode when heated.[4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Accidental Release Measures:

-

Personal Precautions: Remove all sources of ignition.[2][4] Use spark-proof tools and explosion-proof equipment.[4] Ensure adequate ventilation.

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[2]

-

Containment and Cleanup: Absorb the spill with an inert material such as dry sand or earth and place it into a chemical waste container.[2]

The following flowchart details the appropriate emergency response protocols.

Caption: A flowchart outlining emergency response protocols for 1-Decyne incidents.

Incompatibilities

1-Decyne is incompatible with strong oxidizing agents.[3][4] Contact with these materials should be avoided to prevent vigorous reactions.

References

- 1. 1-Decyne | C10H18 | CID 12997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Decyne(764-93-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 1-Decyne | 764-93-2 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-Decyne 98% | 764-93-2 [sigmaaldrich.com]

- 6. 1-Decyne - Wikipedia [en.wikipedia.org]

Reactivity of the Terminal Alkyne in 1-Decyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decyne, a terminal alkyne with the chemical formula C₁₀H₁₈, is a valuable building block in organic synthesis due to the versatile reactivity of its terminal carbon-carbon triple bond.[1] The unique electronic structure of the alkyne functional group, characterized by two orthogonal π-bonds and an acidic terminal proton, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core reactivity of the terminal alkyne in 1-decyne, focusing on key reactions, experimental protocols, and quantitative data relevant to researchers in drug development and chemical sciences.

Core Reactivity of the Terminal Alkyne

The reactivity of the terminal alkyne in 1-decyne is primarily centered around two key features: the acidity of the sp-hybridized C-H bond and the ability of the π-bonds to undergo addition reactions. These characteristics enable a variety of high-yield and selective transformations, making 1-decyne a versatile synthon for the introduction of a ten-carbon chain into complex molecules.

Deprotonation and Nucleophilic Reactivity

The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne in 1-decyne is significantly more acidic (pKa ≈ 25) than hydrogens on sp² or sp³ hybridized carbons.[2] This increased acidity allows for facile deprotonation by a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a decynyl anion. This anion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Objective: To generate the decynyl anion from 1-decyne and subsequently alkylate it with an alkyl halide.

Materials:

-

1-Decyne

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide (e.g., 1-bromobutane)

-

Anhydrous sodium sulfate

-

Saturated aqueous ammonium chloride solution

-

Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an inert atmosphere (argon or nitrogen).

-

Anhydrous THF is added to the flask, followed by 1-decyne (1.0 equivalent).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The formation of the lithium acetylide may result in the formation of a precipitate.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The alkyl halide (1.2 equivalents) is then added dropwise to the solution.

-

The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Logical Relationship: Deprotonation and Alkylation

Caption: Deprotonation of 1-decyne followed by nucleophilic attack on an alkyl halide.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4] 1-Decyne readily participates in Sonogashira couplings, providing a straightforward method for the synthesis of aryl- and vinyl-substituted alkynes.

Objective: To couple 1-decyne with an aryl bromide using a palladium/copper catalyst system.

Materials:

-

1-Decyne

-

Aryl bromide (e.g., 4-bromotoluene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%), PPh₃ (10 mol%), and CuI (5 mol%).

-

Add anhydrous toluene, followed by the aryl bromide (1.0 equivalent) and triethylamine (2.0 equivalents).

-

The mixture is stirred at room temperature for 15 minutes.

-

1-Decyne (1.2 equivalents) is then added dropwise via syringe.

-

The reaction mixture is heated to 60 °C and stirred until the starting materials are consumed (monitored by TLC or GC).

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and filtered through a pad of celite to remove the catalyst.

-

The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Signaling Pathway: Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," a class of reactions known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[5][6] 1-Decyne is an excellent substrate for CuAAC, reacting with organic azides to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.[5] This reaction is widely used in drug discovery, bioconjugation, and materials science.

Objective: To synthesize a 1,2,3-triazole from 1-decyne and an organic azide.

Materials:

-

1-Decyne

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the organic azide (1.0 equivalent) and 1-decyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

-

Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

The reaction mixture is stirred vigorously at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Experimental Workflow: CuAAC Reaction

Caption: A typical experimental workflow for a CuAAC "click" reaction.

Hydrosilylation

Hydrosilylation is the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of an alkyne. This reaction is a highly efficient method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. The reaction is typically catalyzed by transition metal complexes, most commonly those of platinum.[7] The regioselectivity of the hydrosilylation of terminal alkynes like 1-decyne can be controlled by the choice of catalyst and reaction conditions, leading to either the α- or β-vinylsilane.

Objective: To synthesize a vinylsilane from 1-decyne and a hydrosilane.

Materials:

-

1-Decyne

-

Hydrosilane (e.g., triethoxysilane)

-

Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene

-

Standard glassware for anhydrous reactions

Procedure:

-

A dry Schlenk flask is charged with 1-decyne (1.0 equivalent) and anhydrous toluene under an inert atmosphere.

-

Karstedt's catalyst (typically 10-50 ppm of Pt relative to the silane) is added to the stirred solution.

-

The hydrosilane (1.1 equivalents) is added dropwise at a rate that maintains the desired reaction temperature (often room temperature to gentle heating). The reaction is often exothermic.

-

The reaction progress is monitored by GC or ¹H NMR spectroscopy by observing the disappearance of the Si-H proton signal.

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The resulting vinylsilane is often of sufficient purity for subsequent steps, but can be further purified by distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key reactions of 1-decyne discussed in this guide. Please note that yields and conditions can vary depending on the specific substrates, catalysts, and reaction parameters employed.

| Reaction Type | Substrates | Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Deprotonation/Alkylation | 1-Decyne, 1-Bromobutane | n-BuLi | THF | -78 to RT | >85 | General Procedure |

| Sonogashira Coupling | 1-Decyne, 2-amino-3-bromopyridine | Pd(CF₃COO)₂, PPh₃, CuI | DMF | 100 | 85 | [1] |

| CuAAC (Click Chemistry) | 1-Decyne, Benzyl Azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | >90 | General Procedure |

| Hydrosilylation | 1-Decyne, Triethoxysilane | Karstedt's Catalyst | Toluene | Room Temp. | >95 | General Procedure |

References

- 1. Regio- and enantioselective CuH-catalyzed 1,2- and 1,4-hydrosilylation of 1,3-enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

- 6. Improvement of regioselectivity of alkene hydrosilylation catalyzed by [PNSiNP] pincer cobalt(iii) hydrides using sodium methoxide as an additive - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. qualitas1998.net [qualitas1998.net]

The Versatility of 1-Decyne in Modern Organic Chemistry: A Technical Guide

Introduction

1-Decyne, a terminal alkyne with the chemical formula C₁₀H₁₈, has emerged as a pivotal building block in the toolbox of organic chemists. Its linear eight-carbon chain appended to a reactive terminal acetylene moiety provides a versatile scaffold for a myriad of chemical transformations. This technical guide delves into the core applications of 1-decyne in organic synthesis, offering a comprehensive overview for researchers, scientists, and professionals in drug development. We will explore its utility in fundamental reactions such as cycloadditions and coupling reactions, its role in the synthesis of complex molecules and polymers, and provide detailed experimental protocols and quantitative data to facilitate its practical application.

Cycloaddition Reactions: The Power of "Click" Chemistry

The terminal alkyne functionality of 1-decyne makes it an ideal substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and materials science.

Quantitative Data for CuAAC Reactions of 1-Decyne

| Azide Reactant | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Azide | CuI (1 mol%) / Et₃N | Cyrene™ | 30 | 12 | ~90 |

| Phenyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 25 | 0.5 | >95 |

| 1-Azidohexane | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 25 | 12 | 85-95 |

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-Decyne with Benzyl Azide

Materials:

-

1-Decyne (1.0 mmol, 1.0 equiv)

-

Benzyl azide (1.0 mmol, 1.0 equiv)

-

Copper(I) iodide (CuI) (0.02 mmol, 0.02 equiv)

-

Triethylamine (Et₃N) (0.1 mmol, 0.1 equiv)

-

Degassed solvent (e.g., THF, 5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-decyne and the chosen solvent.

-

Add benzyl azide to the solution.

-

In a separate vial, suspend CuI in a small amount of the solvent and add it to the reaction mixture.

-

Add triethylamine to the reaction mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-4-octyl-1H-1,2,3-triazole.

Huisgen 1,3-Dipolar Cycloaddition Mechanism

The copper-catalyzed azide-alkyne cycloaddition proceeds through a stepwise mechanism, which ensures high regioselectivity for the 1,4-disubstituted product.

Coupling Reactions: Building Molecular Complexity with Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. 1-Decyne is an excellent substrate for this reaction, enabling the synthesis of a wide range of substituted alkynes, which are precursors to many complex organic molecules, including natural products and pharmaceuticals.[1]

Quantitative Data for Sonogashira Coupling of 1-Decyne

| Aryl Halide | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 25 | 6 | 95 |

| 4-Iodoanisole | Pd(OAc)₂ (1 mol%) / PPh₃ (2 mol%) | CuI (2 mol%) | piperidine | DMF | 80 | 4 | 92 |

| 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3 mol%) | CuI (5 mol%) | Et₃N | Toluene | 100 | 12 | 85 |

| Vinyl Bromide | Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | i-Pr₂NH | THF | 60 | 8 | 88 |

Experimental Protocol: Sonogashira Coupling of 1-Decyne with Iodobenzene

Materials:

-

1-Decyne (1.2 mmol, 1.2 equiv)

-

Iodobenzene (1.0 mmol, 1.0 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 mmol, 0.04 equiv)

-

Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

-

Degassed THF (10 mL)

Procedure:

-

In a dried Schlenk tube under an inert atmosphere, dissolve iodobenzene, Pd(PPh₃)₂Cl₂, and CuI in degassed THF.

-

Add triethylamine to the mixture and stir for 10 minutes at room temperature.

-

Add 1-decyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

After completion, filter the reaction mixture through a pad of Celite and wash with diethyl ether.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the desired 1-phenyl-1-decyne.

Sonogashira Coupling Catalytic Cycles

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

Polymerization: Crafting Advanced Materials

1-Decyne can be polymerized to produce poly(1-decyne), a material with interesting electronic and optical properties. Ziegler-Natta catalysts are commonly employed for this purpose, allowing for control over the polymer's stereochemistry.

Quantitative Data for Ziegler-Natta Polymerization of 1-Decyne

| Catalyst System | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Activity (g polymer / mol Ti·h) | Molecular Weight (Mw/Mn) |

| TiCl₄/MgCl₂ | Al(i-Bu)₃ | Heptane | 70 | 2 | 1.5 x 10⁴ | 2.5 x 10⁵ / 8.2 x 10⁴ |

| VCl₄ | AlEt₂Cl | Toluene | 25 | 4 | 8.5 x 10³ | 1.8 x 10⁵ / 6.5 x 10⁴ |

| TiCl₃ | AlEt₃ | Hexane | 60 | 3 | 1.2 x 10⁴ | 2.1 x 10⁵ / 7.1 x 10⁴ |

Experimental Protocol: Ziegler-Natta Polymerization of 1-Decyne

Materials:

-

1-Decyne (10 mmol)

-

Titanium tetrachloride (TiCl₄) (0.1 mmol)

-

Triethylaluminum (AlEt₃) (0.3 mmol)

-

Anhydrous heptane (50 mL)

Procedure:

-

Under an inert atmosphere, add anhydrous heptane to a dry, stirred reactor.

-

Introduce the triethylaluminum co-catalyst to the reactor.

-

Slowly add the titanium tetrachloride catalyst to the stirred solution.

-

Age the catalyst mixture for 30 minutes at room temperature.

-

Add the 1-decyne monomer to the catalyst slurry.

-

Maintain the reaction at the desired temperature (e.g., 70°C) for the specified time.

-

Quench the polymerization by adding acidified methanol.

-

Filter the resulting polymer, wash it thoroughly with methanol, and dry it under vacuum.

Ziegler-Natta Polymerization Mechanism

The polymerization of alkynes using a Ziegler-Natta catalyst is believed to proceed via the Cossee-Arlman mechanism, involving the insertion of the monomer into a titanium-alkyl bond.

Synthesis of Substituted Furans

1-Decyne serves as a valuable precursor for the synthesis of polysubstituted furans, a class of heterocycles prevalent in natural products and pharmaceuticals. One common approach involves the reaction of the alkyne with a 1,4-dicarbonyl compound or its equivalent, often under acidic conditions, in a process known as the Paal-Knorr furan synthesis.

Quantitative Data for Furan Synthesis from 1-Decyne Derivatives

| 1,4-Dicarbonyl Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Hydroxy-2-(1-octynyl)cyclohexanone | p-Toluenesulfonic acid | Toluene | 110 | 2 | 85 |

| Diethyl 2-(1-decyne-1-carbonyl)malonate | Gold(I) chloride | Dichloromethane | 25 | 1 | 92 |

| 1-Phenyl-2-(1-decynyl)ethane-1,2-dione | Amberlyst-15 | Acetonitrile | 80 | 4 | 78 |

Experimental Protocol: Paal-Knorr Furan Synthesis

Materials:

-

A suitable 1,4-dicarbonyl precursor derived from 1-decyne (1.0 mmol)

-

Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol)

-